3-nitroso-2-phenylindolizine
CAS No.:
Cat. No.: VC8923941
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3-nitroso-2-phenylindolizine |
| Standard InChI | InChI=1S/C14H10N2O/c17-15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H |
| Standard InChI Key | DSKALQAVJDUVQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O |
Introduction
Structural Characteristics and Molecular Identity
Indolizines are bicyclic aromatic systems comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. In 3-nitroso-2-phenylindolizine, the nitroso group occupies the C-3 position, while the phenyl group resides at C-2 (Figure 1). The planar structure facilitates π-conjugation across the heterocyclic core, influencing both electronic properties and regioselectivity in subsequent reactions .
Molecular Formula and Physicochemical Properties
The molecular formula of 3-nitroso-2-phenylindolizine is C₁₃H₉N₂O, with a molecular weight of 209.23 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 209.0719 g/mol | |
| Topological Polar Surface Area | 45.1 Ų | |
| LogP (Octanol-Water) | 3.02 |
The nitroso group introduces significant polarity, while the phenyl substituent enhances lipophilicity, as reflected in the LogP value .
Synthetic Pathways
Nitrosation of Indolizine Precursors
The most direct route to 3-nitroso-2-phenylindolizine involves nitrosation of 2-phenylindolizine. Hickman (1971) demonstrated that treatment of 2-phenylindolizine with acetyl nitrate (AcONO₂) at -70°C selectively introduces the nitroso group at C-3, yielding the target compound in moderate yields (45–60%) . This regioselectivity arises from the inherent basicity of C-3, which becomes protonated under acidic conditions, directing electrophilic attack to the adjacent position .
Reaction Conditions:
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Reagents: Acetyl nitrate (generated in situ from HNO₃/Ac₂O)
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Temperature: -70°C to 0°C
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Solvent: Dichloromethane or acetic anhydride
Alternative Routes via Cyclization
Copper(II)-catalyzed cyclization of pyridine-substituted allylic esters offers an indirect pathway. For example, iodocyclization of ethyl 3-(2-pyridyl)acrylate derivatives generates 2-iodoindolizines, which undergo nitroso substitution via Ullmann-type coupling . While less efficient, this method allows functional group diversification at the pyrrolidine ring.
Chemical Reactivity and Functionalization
Reduction to Aminoindolizines
Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the nitroso group to an amine, producing 3-amino-2-phenylindolizine. Hickman (1971) observed that these amines are unstable in aqueous acid, undergoing hydrolytic ring-opening to form 3-(2-pyridyl)propionic acids :
Oxidative Ring-Cleavage
In the presence of oxidizing agents (e.g., O₂, HNO₃), 3-nitroso-2-phenylindolizine undergoes ring-opening to yield cis-3-(2-pyridyl)acrylonitrile derivatives. This reaction proceeds via a proposed nitrene intermediate, which rearranges to the acrylonitrile product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Mass Spectrometry
The molecular ion peak ([M]⁺) appears at m/z 209, with fragmentation pathways involving loss of NO (30 Da) and subsequent ring scission .
Applications and Derivatives
Pharmaceutical Intermediates
3-Nitroso-2-phenylindolizine serves as a precursor to bioactive aminoindolizines, which exhibit antimicrobial and antitumor activity. Acetylation of the amine yields stable 3-acetamido derivatives, useful in drug discovery .
Materials Science
Nitrosoindolizines participate in coordination chemistry, forming complexes with transition metals (e.g., Cu, Ni). These complexes show promise in catalytic applications, including cross-coupling reactions .
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